N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a naphthyridine core, a cyclopentyl group, and a benzoyl moiety. Its versatility and significance make it a promising material for further exploration and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves multiple steps, including the formation of the naphthyridine core, the introduction of the benzoyl group, and the attachment of the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the naphthyridine core or the benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide: A compound with a similar structure but different substituents.
N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide: Another compound with a cyclopentyl group and different functional groups
Uniqueness
Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-7-10-17(11-8-15)22(29)20-13-27(14-21(28)26-18-5-3-4-6-18)24-19(23(20)30)12-9-16(2)25-24/h7-13,18H,3-6,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOLGSMCGBVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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